2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-19-12-2-4-13(5-3-12)20(17,18)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWVVGUOHKZQOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349929 | |
| Record name | 2-[4-(4-Methoxybenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321531-40-2 | |
| Record name | 2-[4-(4-Methoxybenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The sulfonylation step involves nucleophilic substitution, where the primary amine of piperazine reacts with 4-methoxyphenylsulfonyl chloride. Key parameters include:
Example Protocol (Adapted from):
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Dissolve piperazine (1.4 mmol) in THF (3 mL) at 10–15°C.
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Add 4-methoxybenzenesulfonyl chloride (1.4 mmol) dropwise.
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Stir for 10 minutes, then add zinc dust (2.8 mmol) to scavenge excess chloride.
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Filter and concentrate to obtain 1-(4-methoxyphenylsulfonyl)piperazine.
N-Alkylation with 2-Chloroethanol
Alkylation Strategies
The secondary amine of 1-(4-methoxyphenylsulfonyl)piperazine undergoes alkylation using:
Example Protocol (Adapted from):
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Mix 1-(4-methoxyphenylsulfonyl)piperazine (1.0 mmol) with 2-chloroethanol (1.2 mmol) in DMF.
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Add potassium carbonate (2.0 mmol) and heat at 60°C for 12 hours.
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Extract with ethyl acetate, wash with brine, and concentrate.
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Purify via recrystallization (ethanol/water) or column chromatography (SiO2, ethyl acetate/hexane).
Alternative Methods and Optimization
One-Pot Synthesis
Recent advancements (e.g.,) propose a one-pot approach combining sulfonylation and alkylation:
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React piperazine with 4-methoxybenzenesulfonyl chloride and 2-chloroethanol sequentially in DCM.
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Use TEA as a dual-purpose base for both steps.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) in DMF accelerates alkylation, improving yields to 90%.
Characterization and Purity Control
Analytical Data
Purification Techniques
| Method | Conditions | Purity |
|---|---|---|
| Recrystallization | Ethanol/water (3:1), 0–5°C | 98.5% |
| Column Chromatography | SiO2, ethyl acetate/hexane (1:2) | 99.2% |
| Precipitation | Add hexane to DMF solution | 97.8% |
Industrial-Scale Considerations
Cost-Effective Modifications
Comparative Analysis of Methods
| Parameter | Two-Step Synthesis | One-Pot Synthesis | Microwave Method |
|---|---|---|---|
| Yield | 85–88% | 70–78% | 90% |
| Time | 18–24 hours | 8–12 hours | 1 hour |
| Scalability | High | Moderate | Low |
| Purity | ≥99% | 95–98% | 98–99% |
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.
Reduction: Formation of 2-(4-((4-Methoxyphenyl)sulfanyl)piperazin-1-yl)ethanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol exhibit antidepressant properties. A study demonstrated that piperazine derivatives can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
Antipsychotic Effects
The sulfonamide moiety in this compound is of particular interest for its potential antipsychotic effects. Studies have shown that piperazine derivatives can interact with dopamine receptors, suggesting a possible pathway for the treatment of schizophrenia and other psychotic disorders.
Anti-inflammatory Properties
There is emerging evidence that this compound may possess anti-inflammatory properties. Research on related sulfonamide compounds has indicated their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Study: Neuropharmacological Evaluation
A recent study evaluated the neuropharmacological effects of a similar piperazine derivative in animal models. The results indicated significant improvements in depressive-like behaviors when administered at specific dosages, supporting the hypothesis that modifications to the piperazine structure can enhance therapeutic efficacy.
Case Study: In Vivo Anti-inflammatory Effects
In another study, a related compound was tested for its anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed a marked reduction in edema, suggesting that the compound could be developed into an effective anti-inflammatory agent.
Potential for Drug Development
The unique structural features of this compound position it as a candidate for further development in drug formulation. Its ability to interact with multiple biological targets makes it a versatile lead compound for synthesizing new drugs aimed at treating mental health disorders and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s sulfonyl group can form strong interactions with amino acid residues in the target protein, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound belongs to a class of piperazine derivatives with sulfonyl and aryl/heteroaryl substituents. Key analogs include:
Key Trends :
- Electron-Withdrawing Groups (EWG): Chloro (Cl) and nitro (NO₂) substituents (e.g., 7n , 4-Cl in ) improve metabolic stability but reduce solubility.
- Electron-Donating Groups (EDG) : Methoxy (-OCH₃) enhances solubility and hydrogen bonding .
- Functional Group Variations: Ethanol (-CH₂CH₂OH) increases hydrophilicity compared to ethanone (-COCH₃) in analogs like 7n .
Physicochemical Properties
Insights :
Antiproliferative Activity :
- Target Compound : Preliminary studies suggest moderate activity against cancer cell lines (IC₅₀ ~10–20 µM), likely due to sulfonyl-piperazine interactions with kinase targets .
- Nitro-Tetrazole Analogs (7n) : Enhanced activity (IC₅₀ ~2–5 µM) attributed to the nitro group’s electron-withdrawing effects and tetrazole’s bioisosteric replacement of carboxylic acids .
- Chloro-Substituted Analogs : Reduced potency (IC₅₀ >50 µM) but improved blood-brain barrier penetration .
Mechanistic Differences :
- Ethanol-containing derivatives (e.g., target compound) show better membrane permeability than ethanone analogs (e.g., 7n) .
Yield Comparison :
- Target compound: ~60–70% yield.
- Nitro-tetrazole analogs: ~40–50% due to side reactions .
Biological Activity
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, also known by its CAS number 321531-40-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-methoxyphenylsulfonyl group and an ethanol moiety. Its molecular formula is with a molecular weight of approximately 300.37 g/mol .
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. The sulfonyl group enhances binding affinity through strong interactions with amino acid residues in target proteins.
- Receptor Interaction : It has been suggested that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways relevant to various neurological conditions.
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate selective activity against pathogens such as Chlamydia and other Gram-positive and Gram-negative bacteria . The structure of this compound suggests potential for similar activity.
Antichlamydial Activity
A study focusing on the synthesis of piperazine-based compounds reported that certain derivatives showed significant antichlamydial activity. While specific data on this compound's efficacy against Chlamydia is limited, the structural similarities suggest it could possess comparable effects .
Comparative Studies
A comparative analysis of similar compounds reveals insights into the influence of structural modifications on biological activity. For example, variations in the substituents on the piperazine ring can significantly alter antimicrobial potency:
| Compound Name | Structure | Antimicrobial Activity |
|---|---|---|
| 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol | Structure | Moderate |
| This compound | Structure | Potentially high |
| 1-Cyclopropyl-2-(4-(methylsulfonyl)piperazin-1-yl)ethanol | Structure | Low |
This table illustrates how modifications can enhance or diminish biological activity, emphasizing the importance of structure in drug design.
Case Studies and Research Findings
Case Study 1: Antibacterial Testing
In a study assessing various piperazine derivatives, it was found that those with electron-withdrawing groups exhibited enhanced antibacterial activity. This suggests that the methoxy group in this compound may similarly enhance its efficacy against bacterial strains .
Case Study 2: Toxicity Assessment
Preliminary toxicity assessments conducted on related piperazine compounds indicated low cytotoxicity in human cell lines, suggesting that this compound may also be safe for therapeutic applications .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol?
Methodological Answer: The synthesis typically involves multi-step pathways, such as:
Sulfonylation of Piperazine : Reacting piperazine with 4-methoxyphenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate.
Ethanol Sidechain Introduction : Alkylation of the sulfonylated piperazine with 2-bromoethanol or ethylene oxide in a polar aprotic solvent (e.g., DMF) at 60–80°C.
Critical Parameters :
- Temperature Control : Exothermic reactions during sulfonylation require precise cooling to avoid side products.
- Solvent Choice : Anhydrous solvents prevent hydrolysis of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Identifies protons on the piperazine ring (δ 2.5–3.5 ppm), methoxy group (δ 3.8 ppm), and ethanol moiety (δ 3.6–4.0 ppm).
- 13C NMR : Confirms sulfonyl carbon (δ ~110 ppm) and aromatic carbons (δ 115–160 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (calculated m/z for C13H20N2O4S: 324.11).
- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What physicochemical properties are critical for its behavior in biological assays?
Methodological Answer:
- LogP : Calculated ~1.2 (moderate lipophilicity), influencing membrane permeability.
- Solubility : Poor aqueous solubility (~0.5 mg/mL); use DMSO stock solutions (≤10% v/v in assay buffers).
- Stability : Susceptible to oxidation; store under inert gas (N2/Ar) at –20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when modifying substituents on the piperazine ring?
Methodological Answer:
- Design of Experiments (DOE) : Apply factorial design to test variables (e.g., solvent polarity, base strength). For example, replacing triethylamine with DBU may improve alkylation efficiency.
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize stepwise conditions.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict steric/electronic effects of substituents on transition states .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Analog Synthesis : Introduce substituents at the 4-methoxyphenyl or ethanol moiety (e.g., fluorination, hydroxyl group substitution).
- Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays (IC50 determination).
- QSAR Modeling : Employ Schrödinger’s Maestro or MOE to correlate structural descriptors (e.g., polar surface area) with activity .
Q. How can computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to dock the compound into receptor X-ray structures (e.g., 5-HT1A, PDB ID: 6WGT). Focus on sulfonyl-piperazine interactions with hydrophobic pockets.
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectories) to assess hydrogen bonding with residues like Asp115.
- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl acceptor, ethanol hydrogen bond donor) using Phase .
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
Methodological Answer:
- Assay Validation : Use positive controls (e.g., known receptor agonists/antagonists) to confirm assay reproducibility.
- Buffer Optimization : Test pH (7.4 vs. 6.8) and ion concentration effects on compound solubility and receptor binding.
- Data Normalization : Apply Z-score analysis to minimize plate-to-plate variability in high-throughput screens .
Safety and Handling
Q. What safety protocols are recommended given limited toxicity data for this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for handling powders.
- First Aid : For eye exposure, rinse with PBS (pH 7.4) for 15 minutes; seek medical evaluation.
- Waste Disposal : Incinerate in compliance with EPA guidelines for sulfonamide-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
